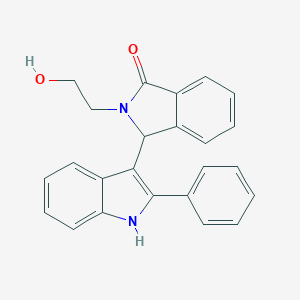
5-(4-Cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid, also known as CADO, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the class of N-acyl amino acids, which have been shown to exhibit a range of biological activities. In
科学研究应用
5-(4-Cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. Additionally, 5-(4-Cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid has been found to have neuroprotective effects, and to improve cognitive function in animal models of Alzheimer's disease.
作用机制
The mechanism of action of 5-(4-Cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer cell proliferation. 5-(4-Cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It has also been found to inhibit the expression of COX-2, an enzyme involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
5-(4-Cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid has been found to have a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, and to increase the levels of anti-inflammatory cytokines such as IL-10. Additionally, 5-(4-Cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid has been found to reduce oxidative stress and to increase the levels of antioxidant enzymes such as SOD and CAT.
实验室实验的优点和局限性
One advantage of 5-(4-Cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid is its relative ease of synthesis and relatively low cost. Additionally, 5-(4-Cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid has been shown to exhibit a range of biological activities, making it a potentially useful compound for a variety of scientific research applications. However, there are also limitations to the use of 5-(4-Cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid in lab experiments. For example, its mechanism of action is not fully understood, and further research is needed to fully elucidate its biological effects. Additionally, 5-(4-Cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid has been found to have low solubility in aqueous solutions, which may limit its use in certain experiments.
未来方向
There are several potential future directions for research on 5-(4-Cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid. One area of interest is the development of novel derivatives of 5-(4-Cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of 5-(4-Cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid and its potential applications in the treatment of various diseases. Finally, there is a need for more in vivo studies to confirm the efficacy of 5-(4-Cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid in animal models of disease.
合成方法
The synthesis of 5-(4-Cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid involves the reaction of 4-cyanoaniline with 3,3-dimethylacetoacetic acid ethyl ester in the presence of a base such as sodium hydride. The resulting product is then hydrolyzed to yield 5-(4-Cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid. This method has been shown to produce high yields of pure 5-(4-Cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid and is relatively simple and cost-effective.
属性
分子式 |
C14H16N2O3 |
|---|---|
分子量 |
260.29 g/mol |
IUPAC 名称 |
5-(4-cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid |
InChI |
InChI=1S/C14H16N2O3/c1-14(2,8-13(18)19)7-12(17)16-11-5-3-10(9-15)4-6-11/h3-6H,7-8H2,1-2H3,(H,16,17)(H,18,19) |
InChI 键 |
MEHNCXQORAJOFR-UHFFFAOYSA-N |
SMILES |
CC(C)(CC(=O)NC1=CC=C(C=C1)C#N)CC(=O)O |
规范 SMILES |
CC(C)(CC(=O)NC1=CC=C(C=C1)C#N)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4,5-dimethyl-3-(4-morpholinylcarbonyl)-2-thienyl]benzamide](/img/structure/B276873.png)
![5,6-Dimethyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine](/img/structure/B276876.png)



![Ethyl 2-(benzoylamino)-6-[(dimethylamino)methyl]-7-hydroxy-1-benzothiophene-3-carboxylate](/img/structure/B276881.png)

![1-[2-(3,4-Dimethoxyphenyl)vinyl]isoquinoline](/img/structure/B276889.png)

![3-amino-10-(4-fluorobenzylidene)-6-(4-fluorophenyl)-7,8,9,10-tetrahydro[1,2,4]triazolo[4',3':1,2]pyrimido[4,5-b]quinolin-5(1H)-one](/img/structure/B276892.png)
![{1-[2-(2,5-dimethoxyphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetic acid](/img/structure/B276896.png)

![2-[2-(4-chlorophenyl)ethyl]-3-hydroxy-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one](/img/structure/B276898.png)
